N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 313528-91-5
VCID: VC7335960
InChI: InChI=1S/C18H11ClN2OS/c19-12-8-9-15-16(10-12)23-18(20-15)21-17(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21,22)
SMILES: C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Molecular Formula: C18H11ClN2OS
Molecular Weight: 338.81

N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

CAS No.: 313528-91-5

Cat. No.: VC7335960

Molecular Formula: C18H11ClN2OS

Molecular Weight: 338.81

* For research use only. Not for human or veterinary use.

N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide - 313528-91-5

Specification

CAS No. 313528-91-5
Molecular Formula C18H11ClN2OS
Molecular Weight 338.81
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Standard InChI InChI=1S/C18H11ClN2OS/c19-12-8-9-15-16(10-12)23-18(20-15)21-17(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21,22)
Standard InChI Key RKBALQXQVFBWEB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Introduction

N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound features a benzothiazole moiety linked to a naphthalene carboxamide group, with a chlorine atom at the 6-position of the benzothiazole ring.

Molecular Formula and Weight

  • Molecular Formula: C18H11ClN2OS

  • Molecular Weight: 338.81 g/mol

Structural Features

The compound consists of:

  • A benzothiazole ring (a fused aromatic system containing sulfur and nitrogen).

  • A naphthalene ring attached via a carboxamide (-CONH-) group.

  • A chlorine substituent at the 6th position of the benzothiazole ring.

Chemical Identifiers

PropertyValue
IUPAC NameN-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
SMILESClc1ccc2nc(sc2c1)NC(=O)c3cccc4ccccc34
InChIInChI=1S/C18H11ClN2OS/c19-12-7-8-14-16(9-12)21-18(23)22(14)13(20)10

Synthesis Pathways

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves:

  • Starting Materials:

    • 6-chloro-2-amino-benzothiazole

    • Naphthalene carboxylic acid derivatives or their activated forms (e.g., acid chlorides).

  • Reaction Conditions:

    • Coupling reactions facilitated by dehydrating agents like carbodiimides (e.g., DCC or EDC).

    • Solvents such as dichloromethane or dimethylformamide (DMF).

    • Mild heating or catalytic conditions to promote amide bond formation.

Biological Significance

Benzothiazole derivatives, including this compound, are recognized for their pharmacological relevance:

Antimicrobial Activity

Compounds with benzothiazole scaffolds exhibit potent activity against Gram-positive and Gram-negative bacteria due to their ability to interact with bacterial enzymes or DNA.

Anticancer Potential

Benzothiazoles have been investigated for antiproliferative effects against various cancer cell lines, often targeting pathways like apoptosis induction or enzyme inhibition.

Analytical Characterization

The characterization of N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide relies on advanced spectroscopic techniques:

TechniqueObservations
NMR SpectroscopyProton and carbon signals confirm the structure, with deshielded peaks for amide protons and aromatic carbons.
Mass SpectrometryMolecular ion peak at m/z = 338 confirms molecular weight.
Infrared (IR)Peaks for C=O stretching (~1650 cm⁻¹) and NH bending (~3300 cm⁻¹).

Drug Development

The compound’s structural framework offers potential for designing derivatives with enhanced pharmacological properties.

Material Science

Benzothiazole-based compounds are explored for use in dyes, sensors, and optoelectronic devices due to their photophysical properties.

Research Prospects

Further studies on molecular docking and in vivo testing could elucidate its mechanism of action in biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator